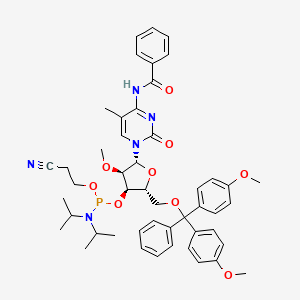![molecular formula C13H20N2O3S B3108530 1-(2-Hydroxyethyl)-4-[4-(methylsulphonyl)phenyl]piperazine CAS No. 166438-70-6](/img/structure/B3108530.png)
1-(2-Hydroxyethyl)-4-[4-(methylsulphonyl)phenyl]piperazine
Vue d'ensemble
Description
1-(2-Hydroxyethyl)-4-[4-(methylsulphonyl)phenyl]piperazine (HEMP) is an organic compound that has been used in a variety of scientific research applications. This versatile compound is primarily used as a cross-linking agent for proteins and as an intermediate in the synthesis of various compounds. HEMP has a wide range of applications in the scientific community due to its unique properties, including its ability to form reversible covalent bonds with proteins and its low toxicity.
Applications De Recherche Scientifique
Metabolism and Identification in Novel Antidepressants
1-(2-Hydroxyethyl)-4-[4-(methylsulphonyl)phenyl]piperazine has been studied in the context of its metabolic pathways related to novel antidepressants. For instance, Hvenegaard et al. (2012) explored the metabolism of Lu AA21004, a novel antidepressant, identifying its oxidation pathways involving cytochrome P450 enzymes. They found the compound is metabolized into various metabolites, including a sulfoxide and an N-hydroxylated piperazine (Hvenegaard et al., 2012).
Antimalarial Potential
Research into antimalarial applications of piperazine derivatives, which include compounds similar to this compound, has been conducted. Cunico et al. (2009) reported on the structures of certain piperazine derivatives with antimalarial activity, highlighting the importance of specific molecular components in generating this activity (Cunico et al., 2009).
Cancer Research
A range of studies have explored the applications of piperazine derivatives in cancer research. For example, Patel, Patel, and Chauhan (2007) synthesized amide derivatives of quinolone, including piperazine compounds, and studied their antimicrobial activities, which is relevant to cancer treatment (Patel, Patel, & Chauhan, 2007). Additionally, Gul et al. (2019) synthesized new Mannich bases with piperazines and evaluated their cytotoxic/anticancer and carbonic anhydrase inhibitory effects (Gul et al., 2019).
HIV-1 Reverse Transcriptase Inhibition
In the field of virology, specifically HIV research, Romero et al. (1994) discovered that certain piperazine derivatives, including bis(heteroaryl)piperazines, showed significant potency as non-nucleoside inhibitors of HIV-1 reverse transcriptase (Romero et al., 1994).
Other Medical Applications
Studies have also examined the potential of piperazine derivatives in various other medical applications. For instance, Jiang et al. (2007) investigated the metabolism of a piperazine compound with notable anticancer activity in rats (Jiang et al., 2007). Additionally, Reddy et al. (2013) synthesized new urea and thiourea derivatives of piperazine and evaluated their antiviral and antimicrobial activities (Reddy et al., 2013).
Propriétés
IUPAC Name |
2-[4-(4-methylsulfonylphenyl)piperazin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c1-19(17,18)13-4-2-12(3-5-13)15-8-6-14(7-9-15)10-11-16/h2-5,16H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQJJGFBIJDCRKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)N2CCN(CC2)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4-(5,13-dichloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate](/img/structure/B3108462.png)

![2-{[(1-Methyl-1H-imidazol-2-yl)methyl]amino}ethanol dihydrochloride](/img/structure/B3108466.png)
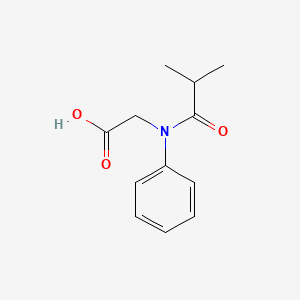
![7,8,9,10,11,12-Hexahydrocycloocta[5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B3108483.png)
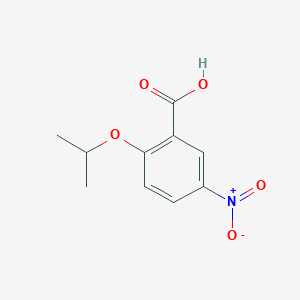


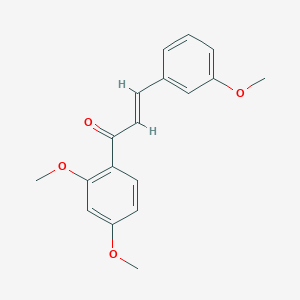

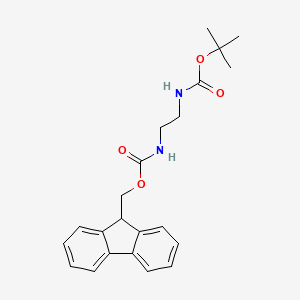
![4-[2-(Diethylamino)ethyl]aniline](/img/structure/B3108537.png)

